Benzoic acid, 2-[(2-methylphenyl)thio]-
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Overview
Description
Benzoic acid, 2-[(2-methylphenyl)thio]- is a chemical compound with diverse applications in scientific research. It is used in pharmaceuticals, synthesis of organic compounds, and as a preservative in food and cosmetic industries. This compound is known for its ability to inhibit the growth of bacteria by interfering with enzyme activity and binding to DNA and RNA, thereby inhibiting protein synthesis .
Preparation Methods
The synthesis of benzoic acid, 2-[(2-methylphenyl)thio]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . Another method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidant such as iodine or DMSO .
Chemical Reactions Analysis
Benzoic acid, 2-[(2-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Benzoic acid, 2-[(2-methylphenyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit bacterial growth makes it useful in microbiological studies.
Medicine: It is used in the development of pharmaceuticals due to its antimicrobial properties.
Industry: It serves as a preservative in food and cosmetic products, preventing microbial contamination.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-methylphenyl)thio]- involves its interaction with bacterial enzymes and nucleic acids. By binding to DNA and RNA, the compound inhibits protein synthesis, leading to the inhibition of bacterial growth . Additionally, it interferes with enzyme activity, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Benzoic acid, 2-[(2-methylphenyl)thio]- can be compared with other similar compounds such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Mercaptobenzoic acid: Contains a thiol group, making it more reactive in certain chemical reactions.
2-Phenylthio benzoic acid: Similar structure but with different substituents, leading to variations in reactivity and applications. The uniqueness of benzoic acid, 2-[(2-methylphenyl)thio]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSMYHGUVJZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385001 |
Source
|
Record name | Benzoic acid, 2-[(2-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87548-96-7 |
Source
|
Record name | Benzoic acid, 2-[(2-methylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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